Edelfosine
Description
Properties
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045766 | |
| Record name | Edelfosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70641-51-9, 65492-82-2 | |
| Record name | Edelfosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edelfosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC343649 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EDELFOSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Edelfosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDELFOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Edelfosine
Cellular Membrane Interactions and Dynamics
Edelfosine (B1662340) integrates into the lipid bilayer of cellular membranes, leading to alterations in membrane organization and function plos.org.
Plasma Membrane as a Primary Target
The plasma membrane serves as a primary site of interaction for this compound upon entering the cell nih.gov. Studies indicate that this compound preferentially incorporates into the membranes of highly proliferating cells, including cancer cells, contributing to its selective cytotoxicity ebi.ac.ukplos.org.
Interaction with Lipid Rafts
A key aspect of this compound's mechanism involves its interaction with lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the plasma membrane ebi.ac.ukmdpi.comresearchgate.net. This compound accumulates in these domains in various cancer cell types mdpi.comnih.gov.
Reorganization and Remodeling of Lipid Microdomains
This compound induces a reorganization and remodeling of lipid rafts. This involves altering the protein content of these domains, leading to the translocation of specific proteins into or out of rafts ashpublications.org. For instance, this compound promotes the recruitment of death receptors, such as Fas/CD95, DR4, and DR5, along with downstream signaling molecules like FADD and procaspase-8, into lipid rafts in hematological cancer cells mdpi.comashpublications.org. This clustering of apoptotic signaling molecules within rafts is crucial for initiating the extrinsic pathway of apoptosis ashpublications.org.
Data on the differential recruitment of apoptotic molecules by this compound compared to other alkylphospholipids like perifosine (B1684339) highlights this compound's potency in this regard. ashpublications.org
| Molecule | This compound Treatment | Perifosine Treatment |
|---|---|---|
| Fas/CD95 | Almost complete translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |
| DR4 | Translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |
| DR5 | Almost complete translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |
| FADD | Almost complete translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |
| Procaspase-8 | Translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |
| Bid | Almost complete translocation into lipid rafts ashpublications.org | Not specified in detail ashpublications.org |
This reorganization suggests that lipid rafts become enriched in apoptotic signaling components following this compound treatment ashpublications.org.
Cholesterol Affinity and Membrane Biophysical Alterations
This compound exhibits a high affinity for cholesterol, a major component of lipid rafts mdpi.comresearchgate.netresearchgate.net. This interaction can alter the biophysical properties of lipid raft domains researchgate.netresearchgate.net. Studies using model membranes have shown that this compound can increase membrane thickness and induce a mild increase in membrane fluidity, although the extent of these alterations can vary depending on the membrane system studied researchgate.netresearchgate.net. The affinity of this compound for cholesterol is suggested to potentially compete with sphingomyelin (B164518) for interaction with cholesterol, thereby influencing membrane organization acs.org.
Role in Drug Uptake and Intracellular Trafficking
The interaction with lipid rafts is also implicated in this compound's uptake and intracellular trafficking. This compound accumulates in plasma membrane lipid rafts and subsequently in the endoplasmic reticulum nih.govresearchgate.net. While this compound internalization can involve clathrin and lipid raft-mediated endocytosis, studies in yeast suggest that drug internalization is not solely dependent on endocytosis and may follow different routes compared to the internalization of certain membrane proteins nih.govnih.govnih.gov. Genes such as LEM3, AGP2, and DOC1 have been identified as being required for this compound uptake in yeast nih.govresearchgate.net.
Displacement and Internalization of Membrane Proteins/Transporters (e.g., Pma1p)
This compound's interaction with the plasma membrane and lipid rafts can lead to the displacement and subsequent internalization of specific membrane proteins and transporters nih.govresearchgate.net. A notable example is the essential proton pump Pma1p in yeast nih.govnih.govresearchgate.net. This compound displaces Pma1p from lipid microdomains, leading to its endocytosis and degradation in the vacuole nih.govnih.govnih.govresearchgate.net. This displacement and internalization of Pma1p contribute to intracellular acidification, which plays a role in this compound's cytotoxic effect nih.govcsic.es. This mechanism of displacing and internalizing raft-associated proteins appears to be a significant aspect of alkylphospholipid analog cytotoxicity in yeast and may be extrapolated to tumor cells nih.govnih.gov.
Data on the effect of this compound on the lateral segregation and internalization of plasma membrane proteins in yeast demonstrates this mechanism. csic.es
| Membrane Protein | Effect of this compound Treatment | Outcome |
|---|---|---|
| Pma1p | Reduced lateral segregation, displacement from lipid rafts nih.govcsic.es | Ubiquitination, internalization, vacuolar degradation nih.govcsic.es |
| Can1p | Reduced lateral segregation csic.es | Internalization, vacuolar degradation csic.es |
| Fur4p | Reduced lateral segregation csic.es | Ubiquitination, internalization, vacuolar degradation csic.es |
| Sur7p | Remained at the plasma membrane csic.es | No internalization csic.es |
This selective effect on different membrane proteins highlights the specificity of this compound's membrane-altering actions csic.es.
This compound is a synthetic alkyl-lysophospholipid analog that has been investigated for its various biological activities, particularly its proapoptotic effects in tumor cells. Its mechanism of action involves interactions with cellular membranes and subsequent downstream signaling pathways. This article focuses solely on the molecular mechanisms of action of this compound, specifically its effects on intracellular pH homeostasis, endoplasmic reticulum involvement, and mitochondrial dysfunction.
Mitochondrial Dysfunction and Targeting Mitochondria play a critical role in this compound-induced cell death, acting as indispensable components in the apoptotic process initiated by ER stress or other pathways.csic.esnih.govnih.govplos.orgresearchgate.netmdpi.comnih.govcsic.esthis compound accumulates in mitochondria in various cell types, including tumor cells and Leishmania parasites.plos.orgresearchgate.net
Recruitment of F1Fo-ATP Synthase into Lipid Rafts
Research indicates that the pro-apoptotic action of this compound in cancer cells is associated with the recruitment of F1Fo-ATP synthase into cholesterol-rich lipid rafts. nih.govcsic.esnih.gov This enzyme, crucial for ATP synthesis, is typically located in the inner mitochondrial membrane. researchgate.net The translocation of F1Fo-ATP synthase into lipid rafts following this compound treatment has been observed and suggests a potential link between plasma membrane rafts and internal subcellular organelles during the apoptotic response. researchgate.netscite.ai This remarkable translocation could imply that the enzyme is moved to lipid rafts either at the cell surface or within the mitochondria. scite.ai
Modulation of Mitochondrial Permeability Transition Pore
Mitochondria play a critical role in controlling cell fate, acting as key regulators of both energy production and cell death pathways like apoptosis and necrosis. mdpi.com The mitochondrial permeability transition pore (mPTP) is a crucial nodal point in mediating cell death. mdpi.com Mitochondrial permeability transition is characterized by an increased permeability of the inner mitochondrial membrane to solutes with a molecular mass less than 1.5 kDa, leading to a loss of mitochondrial membrane potential, uncoupling of the respiratory chain, cessation of mitochondrial ATP synthesis, mitochondrial swelling, rupture of the outer mitochondrial membrane, and ultimately cell death. mdpi.com Specific inhibition of the F₀ sector of the F1Fo-ATP synthase, which contains the membrane-embedded c-subunit ring forming the mitochondrial permeability transition pore, hinders this compound-induced cell death. nih.govcsic.esscite.ai This suggests that this compound may modulate cell death by directly interacting with mitochondria and reorganizing raft-located mitochondrial proteins that critically influence cell death or survival. nih.govcsic.esscite.ai Studies have shown that this compound can disrupt hepatic mitochondrial oxidative phosphorylation and induce the permeability transition. researchgate.net While this compound and perifosine inhibited mitochondrial respiration and decreased transmembrane electric potential, they were still capable of inducing mitochondrial permeability transition in non-energized mitochondria. researchgate.net
Modulation of Intracellular Signaling Pathways
This compound disrupts numerous signal transduction pathways associated with cell survival and proliferation, contributing to its selective apoptosis-inducing activity in tumor cells. nih.gov
Apoptosis-Inducing Signaling Pathways
This compound primarily induces apoptosis in cancer cells by integrating into cellular and subcellular membranes, disrupting lipid rafts, and thereby altering signaling pathways. researchgate.net This leads to the activation of apoptotic machinery involving death receptors, caspase activation, JNK/c-Jun signaling, and mitochondria. plos.org this compound was the first antitumor drug reported to promote an apoptotic response through ligand-independent activation of Fas/CD95 by its recruitment into lipid rafts. plos.org
Death Receptor Recruitment (e.g., Fas/CD95, DR4, DR5) into Lipid Rafts
This compound induces selective apoptosis in various cancer cells, including myeloid and lymphoid cancer cells, by clustering and recruiting the Fas/CD95 death receptor, as well as other death receptors and downstream signaling molecules, into lipid rafts. nih.gov This mechanism involves a raft-mediated activation of apoptosis via Fas/CD95, independent of its physiological ligand FasL/CD95L. nih.govportlandpress.comscispace.com this compound treatment leads to the accumulation of this compound in membrane rafts, inducing raft clustering and recruitment of Fas/CD95 into these domains. plos.org This translocation and concentration of Fas/CD95 in rafts is crucial for this compound-induced apoptosis in certain cancer cells. ashpublications.orgnih.gov In addition to Fas/CD95, TNF-related apoptosis-inducing ligand receptor-1/death receptor 4 (TRAIL-R1/DR4) and TRAIL-R2/DR5 have also been shown to be recruited into lipid rafts following this compound treatment, linking death receptor and mitochondrial signaling pathways. ashpublications.orgnih.govcsic.es
Formation of Death-Inducing Signaling Complex (DISC)
The formation of the death-inducing signaling complex (DISC) is a critical step in death receptor-mediated apoptosis. wikipedia.org Upon recruitment into lipid rafts, the concentration of Fas/CD95 brings together the adapter molecule Fas-associated death domain-containing protein (FADD) and procaspase-8. plos.org FADD contains a death domain that interacts with the clustered receptor death domains, and a death effector domain that binds to an analogous domain in procaspase-8, forming the DISC, which is composed of aggregated Fas/CD95, FADD, and procaspase-8. plos.orgashpublications.orgwikipedia.org Lipid raft clusters act as scaffolds where the DISC is concentrated, facilitating caspase-8 activation and subsequent apoptosis. plos.org Co-immunoprecipitation assays have revealed that this compound induces the generation of the DISC in lipid rafts. plos.orgresearchgate.net Electron microscopy analyses have further visualized the formation of raft clusters and their co-localization with DISC components (Fas/CD95, FADD, and procaspase-8) following this compound treatment. plos.org
Activation of Caspases (e.g., Caspase-3/7, Caspase-8, Caspase-10)
DISC assembly leads to the oligomerization and auto-cleavage of procaspase-8, resulting in the activation of caspase-8. ashpublications.org Activated caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program. ashpublications.orggoogle.comcore.ac.uklongdom.org this compound has been shown to induce the cleavage and activation of caspase-8. researchgate.netcsic.es In some cells, caspase-10 is also recruited to the DISC and activated. google.comcsic.es Both caspase-8 and caspase-10 can cleave the proapoptotic factor Bid, which then translocates to mitochondria to promote cytochrome c release and further amplify the apoptotic signal. nih.govgoogle.comcsic.es this compound treatment has been found to induce caspase-9, -7, and -3 activation, evidenced by the cleavage of their pro-forms and the proteolysis of caspase substrates like poly(ADP-ribose) polymerase (PARP). csic.esresearchgate.net Inhibition of caspase-9, caspase-3, or broad caspase inhibitors can abrogate this compound-induced apoptosis, highlighting the critical role of caspase activation in its cytotoxic effects. csic.es
Here is a summary of key proteins involved in this compound-induced apoptosis pathways:
| Protein Name | Role in Apoptosis Pathway | PubChem CID (Approximate - requires specific human protein) |
| This compound | Induces apoptosis, interacts with lipid rafts | 3226 |
| F1Fo-ATP Synthase | Involved in mitochondrial function, recruited to lipid rafts | 11010555 (ATP Synthase F1 Subunit Alpha) |
| Fas/CD95 | Death Receptor | 3081 |
| DR4 (TRAIL-R1) | Death Receptor | 8466 |
| DR5 (TRAIL-R2) | Death Receptor | 8743 |
| FADD | Adapter protein in DISC formation | 8772 |
| Procaspase-8 | Initiator caspase, component of DISC | 841 |
| Procaspase-10 | Initiator caspase, can be component of DISC | 843 |
| Caspase-3 | Effector caspase | 836 |
| Caspase-7 | Effector caspase | 839 |
| Caspase-9 | Initiator caspase (intrinsic pathway) | 842 |
| Bid | Proapoptotic Bcl-2 family member | 662 |
| Cytochrome c | Released from mitochondria to activate caspases | 16133531 |
| PARP | Caspase substrate | 4076 |
Modulation of MAP Kinases (e.g., c-jun NH2-terminal kinase (JNK), ERK1/2, p38 MAPK)
This compound has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. imrpress.comfrontiersin.org Specifically, this compound can influence the activity of c-jun NH2-terminal kinase (JNK), Extracellular signal-Regulated Kinases 1/2 (ERK1/2), and p38 MAPK. wikipedia.orgnhri.org.twaacrjournals.org
Research indicates that this compound can activate the pro-apoptotic SAPK/JNK pathway. ebi.ac.uknih.govnih.govgoogle.com This activation is associated with the recruitment of JNK, along with heat shock protein 90 (Hsp90) and components of the death-inducing signaling complex (DISC), into lipid rafts in certain cancer cells. researchgate.net Hsp90 appears to play a chaperoning role in JNK-mediated apoptosis when these proteins translocate to lipid rafts. researchgate.net
In contrast, this compound has been observed to inhibit the activation of ERK1/2 and p38 MAPK through phosphorylation in some cancer cell lines. wikipedia.orgnhri.org.tw For instance, studies in H-ras transformed human breast epithelial cells demonstrated that this compound inhibited the constitutive activation of ERK1/2 and p38 MAPK. nhri.org.tw This inhibition of ERK1/2 and p38 MAPK is considered a potential target for the proapoptotic activity of this compound in these cells. nhri.org.tw The modulation of these kinases can influence the balance between pro-survival and pro-apoptotic signals within the cell. imrpress.com
Involvement of Pro-apoptotic Bcl-2 Family Members (e.g., Bax, Bak)
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, controlling mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. google.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). imrpress.com
This compound-induced apoptosis often involves a mitochondrial-dependent step, leading to the loss of mitochondrial membrane potential and cytochrome c release. nih.gov The overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL has been shown to block this compound-induced apoptosis, highlighting the involvement of the Bcl-2 family in its mechanism of action. nih.govaacrjournals.org While the direct interaction or modulation of pro-apoptotic members like Bax and Bak by this compound is not explicitly detailed in the provided search results, the reliance on a mitochondrial-dependent apoptotic pathway strongly implies their involvement, as Bax and Bak are critical mediators of mitochondrial outer membrane permeabilization. google.com Furthermore, ERK activity, which can be modulated by this compound, has been linked to the upregulation of pro-apoptotic proteins such as Bax and Bak. imrpress.com
Survival Signaling Pathway Inhibition
A significant aspect of this compound's antineoplastic activity is its ability to inhibit crucial survival signaling pathways that are often hyperactive in cancer cells. ebi.ac.uknih.govgoogle.comaacrjournals.org
AKT/Protein Kinase B (PKB) Pathway Inhibition
The PI3K-AKT/PKB pathway is a major survival pathway that promotes cell growth and inhibits apoptosis. nih.govnih.govgoogle.comaacrjournals.orgaacrjournals.orgnih.gov this compound has been consistently shown to inhibit this pathway. wikipedia.orgebi.ac.uknih.govnih.govgoogle.comaacrjournals.orgaacrjournals.org Studies in various cancer cell lines, including epithelial carcinoma cells and prostate cancer cells, have demonstrated that this compound inhibits growth factor-induced AKT/PKB activation in a dose-dependent manner. nih.govaacrjournals.org This inhibition is considered a novel mode of action for ALPs like this compound and significantly contributes to apoptosis induction. nih.gov this compound causes a decrease in AKT activity without necessarily affecting the total AKT protein expression levels. aacrjournals.org The inhibition of PI3K-AKT/PKB by this compound is associated with the activation of the pro-apoptotic SAPK/JNK pathway, suggesting a crosstalk between these pathways. ebi.ac.uknih.govnih.govgoogle.com
PI3K Pathway Modulation
This compound inhibits the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is upstream of AKT/PKB and plays a critical role in protecting tumor cells from apoptosis. nih.govnih.govgoogle.comaacrjournals.orgnih.govaacrjournals.orgfigshare.com By down-modulating the PI3K signal, this compound sensitizes tumor cells to death. aacrjournals.orgnih.govaacrjournals.orgfigshare.com This inhibition can lead to the redistribution of the Fas/CD95 death receptor into lipid rafts, triggering a Fas-mediated apoptotic signal. aacrjournals.orgnih.govaacrjournals.orgfigshare.com The exact mechanism by which this compound inhibits PI3K activity is not fully elucidated, but it is linked to the decrease in Akt phosphorylation. aacrjournals.org
ERK1/2 and p38 MAPK Inhibition
In addition to their role in general molecular mechanisms, the inhibition of ERK1/2 and p38 MAPK by this compound is also discussed in the context of inhibiting survival signaling. wikipedia.orgnhri.org.twmdpi.com this compound can inhibit the constitutive activation (phosphorylation) of ERK1/2 and p38 MAPK in certain cancer cells, such as H-ras transformed human breast epithelial cells and pancreatic cancer cells. nhri.org.twmdpi.com Inhibition of ERK phosphorylation has been shown to potentiate this compound-induced apoptosis and can switch the mode of cell death from necrosis to apoptosis in some glioblastoma cells. nih.govresearchgate.net This suggests that the inhibition of these pathways contributes to overcoming pro-survival signals mediated by ERK and p38 MAPK in cancer.
Inhibition of Phospholipase C and Protein Kinase C
This compound is known to selectively inhibit phosphatidylinositol phospholipase C (PI-PLC). tocris.comrndsystems.commedkoo.combiomolther.orgnih.gov Studies have shown that this compound can decrease PI-PLC activities in cell homogenates. nih.gov This inhibition suggests that phospholipase C is involved in certain cellular responses, such as calcium signaling. biomolther.org
Regulation of Transcription Factors and Gene Expression
This compound influences cellular processes by modulating the activity and expression of key transcription factors, thereby altering gene expression profiles critical for cell survival and death.
Androgen Receptor (AR) Signaling Modulation (e.g., ARv7, TMPRSS2-ERG)
This compound has been shown to inhibit the expression of the androgen receptor (AR), a key regulator in prostate cancer. nih.govaacrjournals.org This inhibition is associated with an increase in activating transcription factor 3 (ATF3) expression, which acts as a negative regulator of AR transactivation. nih.govaacrjournals.org Studies have demonstrated that ATF3 binds to AR following treatment with this compound and androgen deprivation, repressing the transcriptional activation of AR. nih.govaacrjournals.org The growth inhibitory effect of this compound appears to be dependent on ATF3, as knockdown of ATF3 can reverse the inhibition of AR transcriptional activity. nih.govaacrjournals.org
Furthermore, this compound treatment has been observed to greatly inhibit the expression of the AR variant 7 (ARv7) and the TMPRSS2-ERG fusion gene in prostate cancer cells. nih.govaacrjournals.org ARv7 is a constitutively active isoform of AR that is present in certain prostate cancer cell lines and is implicated in the restoration of AR transcriptional activity in castration-resistant prostate cancer (CRPC). nih.govaacrjournals.org The TMPRSS2-ERG fusion gene is a known target of AR. nih.govaacrjournals.org Inhibition of ARv7 and TMPRSS2-ERG expression by this compound, particularly in combination with androgen deprivation, suggests a mechanism by which this compound may overcome resistance in CRPC. nih.govaacrjournals.org Knockdown of ATF3 has been shown to reverse the inhibition of both ARv7 and its TMPRSS2-ERG fusion gene target. aacrjournals.org
ATF3 Upregulation
This compound treatment is associated with an increase in the expression levels of activating transcription factor 3 (ATF3). nih.govaacrjournals.org ATF3 is recognized as a stress response gene and functions as a negative regulator of AR transactivation. nih.govaacrjournals.org The upregulation of ATF3 by this compound plays a role in repressing the transcriptional activity of AR by binding to it. nih.govaacrjournals.org This ATF3-dependent mechanism contributes to the growth inhibitory effects of this compound in prostate cancer cells. nih.govaacrjournals.org
CHOP/GADD153 Induction
This compound induces endoplasmic reticulum (ER) stress, which leads to the upregulation of the transcription factor CHOP (C/EBP-homologous protein), also known as GADD153 (growth arrest and DNA damage-inducible gene 153). oncotarget.comcsic.escsic.esresearchgate.netmdpi.com CHOP/GADD153 is a key mediator of ER stress-induced apoptosis. csic.esresearchgate.net this compound's accumulation in the ER of tumor cells triggers this stress response, leading to the induction of CHOP/GADD153 expression. oncotarget.comcsic.escsic.esresearchgate.netmdpi.com Upregulation of CHOP/GADD153 has been observed both in vitro and in vivo following this compound treatment in various cancer models, including Ewing's sarcoma and pancreatic cancer. oncotarget.comcsic.escsic.es The induction of CHOP/GADD153 expression is closely linked to the progression of apoptosis in these cells. csic.es
Mechanisms of Programmed Cell Death Beyond Apoptosis
Beyond inducing caspase-dependent apoptosis, this compound can trigger other forms of programmed cell death, notably necroptosis. nih.govresearchgate.netnih.gov
Necroptosis Induction
This compound has been shown to trigger rapid and massive cell death with characteristics of necrosis in certain cancer cells, such as human glioblastoma cells. nih.govresearchgate.netnih.gov This form of cell death is identified as necroptosis, a regulated necrotic cell death pathway. nih.govresearchgate.netnih.govmdpi.com While a minor proportion of cells may undergo caspase-dependent apoptosis, necroptosis accounts for a significant portion of cell death induced by this compound in these contexts. nih.govresearchgate.net
Autophagy Modulation
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates through the formation of double-membraned vesicles called autophagosomes frontiersin.org. This process plays a dual role in cancer, acting as either a survival mechanism under stress conditions or promoting cell death frontiersin.orgoup.comd-nb.info. This compound has been shown to significantly influence autophagy in various cancer cell types mdpi.comresearchgate.net.
Induction of Autophagic Response
Research indicates that this compound is a potent inducer of autophagy in various cancer cells, including pancreatic cancer cells and pancreatic cancer stem cells (CSCs) mdpi.comresearchgate.netconicet.gov.arnih.gov. This induction is evidenced by a notable increase in the levels of the lipidated form of microtubule-associated protein 1 light chain 3 (LC3-II), a key marker of autophagosome formation mdpi.comresearchgate.net. Studies in pancreatic cancer cells (PANC-1 and PANC-1 CSCs) demonstrated a remarkable increase in LC3-II levels following this compound treatment in a dose- and time-dependent manner mdpi.com. The accumulation of this compound in the endoplasmic reticulum and the subsequent induction of ER stress are implicated in the potent autophagy response observed in solid tumor cells mdpi.comfrontiersin.orgconicet.gov.armdpi.com.
Data illustrating the induction of autophagy by this compound, as measured by LC3-II levels:
| Cell Line | This compound Concentration | Time Point | LC3-II Level (Relative to Control) | Reference |
| PANC-1 | Varies | Varies | Significant Increase | mdpi.com |
| PANC-1 CSCs | Varies | Varies | Remarkable and High Increase | mdpi.comconicet.gov.ar |
| BxPC-3 | Not Specified | Not Specified | Potent Induction | researchgate.net |
| MiaPaCa-2 | Not Specified | Not Specified | Potent Induction | researchgate.net |
| Neuroblastoma SH-SY5Y | Serum Deprivation + this compound | Not Specified | Enhanced Autophagic Flux | plos.org |
Crosstalk with Apoptosis Pathways (e.g., Bcl-2/Beclin-1 interaction)
Autophagy and apoptosis are interconnected processes, and their crosstalk is crucial in determining cell fate frontiersin.orgresearchgate.netnih.gov. This compound's impact on autophagy is closely linked to its ability to induce apoptosis, particularly in cancer cells mdpi.comconicet.gov.arnih.govresearchgate.net.
One significant point of interaction between autophagy and apoptosis pathways involves the anti-apoptotic protein Bcl-2 and the autophagy-initiating protein Beclin-1 nih.govmdpi.com. Bcl-2 is known to bind to Beclin-1, thereby inhibiting the formation of the pre-autophagosomal structure and suppressing autophagy nih.govmdpi.commdpi.com. This interaction acts as a molecular switch between apoptosis and autophagy nih.govmdpi.com.
Research suggests that the overexpression of Bcl-2 or Bcl-xL can block this compound-induced apoptosis, indicating a potential interplay between this compound's apoptotic effects and the Beclin-1/Bcl-2 complex researchgate.netnih.gov. While direct evidence detailing how this compound specifically modulates the Bcl-2/Beclin-1 interaction to induce autophagy is not extensively described in the provided snippets, the potentiation of this compound-induced apoptosis by autophagy inhibition strongly implies a complex relationship where autophagy is initially a survival response that can be overcome or manipulated to enhance cell death mdpi.comresearchgate.netconicet.gov.arnih.govresearchgate.net. This compound's ability to induce ER stress, which in turn can trigger autophagy, further highlights the intricate crosstalk between these pathways in the context of this compound treatment mdpi.comfrontiersin.orgconicet.gov.armdpi.com.
Autophagy as a Survival versus Death Mechanism
The role of autophagy in the context of this compound treatment appears to be context-dependent, exhibiting characteristics of both a survival and, in some cases, a death mechanism frontiersin.orgoup.comd-nb.info.
Initially, in response to this compound-induced stress, such as ER stress, autophagy often acts as a cytoprotective mechanism, helping cells cope with the damage and promoting survival mdpi.comfrontiersin.orgnih.gov. This is supported by findings where the inhibition of autophagy using agents like chloroquine (B1663885) or bafilomycin A1 significantly potentiated this compound-induced apoptosis in cancer cells, including pancreatic cancer cells and CSCs mdpi.comresearchgate.netconicet.gov.arnih.govresearchgate.netdntb.gov.ua. This indicates that blocking the protective autophagic response makes the cancer cells more vulnerable to this compound's apoptotic effects mdpi.comresearchgate.netconicet.gov.arnih.govresearchgate.net.
However, under certain conditions or in specific cell types, this compound may also induce "autophagic cell death" (Type II programmed cell death), particularly when apoptotic pathways are inactive or impaired, such as in multidrug-resistant (MDR) cancer cells frontiersin.orgd-nb.infonih.gov. For instance, this compound lipid nanoparticles were shown to overcome resistance in K-562 leukemia cells by inducing a caspase-independent cell death mechanism involving autophagy d-nb.infonih.gov. This suggests that when apoptosis is not readily activated, autophagy can serve as an alternative pathway for this compound-mediated cell killing d-nb.infonih.gov.
Therefore, the outcome of this compound-induced autophagy (survival or death) is influenced by the cellular context, the status of apoptotic pathways, and potentially the concentration and formulation of this compound used oup.comd-nb.infonih.gov.
| Role of Autophagy in this compound Treatment | Cellular Context | Outcome on Cell Fate | Evidence | Reference |
| Survival Mechanism | Pancreatic cancer cells, Pancreatic CSCs, Prostate cancer cells | Protects against apoptosis | Autophagy inhibition potentiates this compound-induced apoptosis | mdpi.comresearchgate.netconicet.gov.arnih.govresearchgate.netdntb.gov.ua |
| Death Mechanism | MDR K-562 leukemia cells (with lipid nanoparticles) | Induces caspase-independent cell death | Increased autophagic vesicles, cell death when apoptosis is unnoticeable | d-nb.infonih.gov |
| Dual Role | General Cancer Context | Can be pro-survival or pro-death | Context-dependent, linked to apoptotic pathway status and stress levels | frontiersin.orgoup.comd-nb.info |
Preclinical Efficacy and Biological Activities
Antineoplastic Activities
Edelfosine's antineoplastic activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.comashpublications.orgnih.gov Its mechanism involves interactions with cellular membranes, particularly lipid rafts in the plasma membrane and the endoplasmic reticulum (ER). rdp-pharma.comnih.govnih.gov In hematological cancer cells, This compound (B1662340) has been observed to accumulate in membrane lipid rafts, leading to a rapid induction of apoptosis. nih.govmdpi.com In solid tumor cells, it primarily accumulates in the ER, promoting apoptosis through a persistent ER-stress-mediated mechanism. nih.govmdpi.com
Selective Cytotoxicity in Malignant Cells
A key feature of this compound is its selective cytotoxicity towards malignant cells while largely sparing normal, non-transformed cells. nih.govaacrjournals.orgmdpi.comnih.govaacrjournals.orgashpublications.org This selectivity is thought to be based on the preferential uptake and accumulation of this compound by tumor cells. nih.govmdpi.comresearchgate.net Once internalized, this compound can induce changes in the composition and organization of lipid rafts in the plasma membrane, leading to the displacement of essential proteins and disruption of cellular processes like pH homeostasis. nih.govnih.gov It also targets the ER, inducing stress that can trigger apoptosis. nih.govmdpi.com This selective targeting of membrane domains and subcellular structures, rather than specific molecules, may contribute to its broad-spectrum antitumor activity and its ability to overcome certain resistance mechanisms. nih.govmdpi.com
Efficacy in Hematological Malignancies
This compound has shown significant preclinical efficacy in various hematological malignancies. rdp-pharma.commdpi.comresearchgate.netaacrjournals.org Its ability to selectively induce apoptosis in these cancer cells, while sparing normal lymphocytes, highlights its potential as a therapeutic agent in this area. ashpublications.orgnih.govaacrjournals.orgaacrjournals.org
Preclinical studies, including in vitro human systems and murine leukemia models, have demonstrated the effectiveness of this compound in eliminating leukemic cells. nih.gov this compound has been investigated for its potential in bone marrow purging strategies for acute leukemia, aiming to remove residual leukemic cells prior to autologous bone marrow transplantation. nih.gov Studies have shown successful elimination of leukemic cells from mixed populations of normal and leukemic bone marrow cells. nih.gov Research has also explored the impact of this compound on cell cycle distribution and activation of signaling pathways in acute lymphoblastic leukemia (ALL) cell lines. researchgate.net
This compound has demonstrated potent activity against chronic lymphocytic leukemia (CLL) cells in preclinical studies. researchgate.netaacrjournals.orgaacrjournals.org It has been found to be more potent in inducing cell death in CLL cells, including patient-derived primary cells, compared to other alkyl-lysophospholipid analogs like perifosine (B1684339), erucylphosphocholine (B233180), and miltefosine (B1683995). aacrjournals.orgaacrjournals.org Studies using patient-derived CLL cells showed that this compound was significantly more cytotoxic to CD19+ CLL cells than to normal resting CD3+ T lymphocytes from the same patients. researchgate.netaacrjournals.orgaacrjournals.org In vivo studies using xenograft mouse models of CLL have shown that oral administration of this compound leads to significant antitumor activity and dramatic tumor regression, with the drug accumulating preferentially in the tumor tissue. aacrjournals.orgaacrjournals.org
Interactive Table 1: In Vitro Cytotoxicity of Alkyl-Lysophospholipid Analogs in CLL Cells
| Compound | Relative Apoptotic Activity in CLL Cells (Rank) |
| This compound | Most Potent |
| Perifosine | More Potent than Erucylphosphocholine/Miltefosine |
| Erucylphosphocholine | Less Potent than Perifosine |
| Miltefosine | Less Potent than Perifosine |
Based on data from preclinical studies comparing the capacity of ALPs to promote apoptosis in CLL cell lines and patient-derived cells. aacrjournals.orgaacrjournals.org
This compound has shown selective apoptotic activity in multiple myeloma (MM) cell lines and primary MM cells from patients, while sparing normal B and T lymphocytes. ashpublications.orgnih.gov Its mechanism of action in MM cells involves the recruitment of death receptors, such as Fas/CD95, and downstream signaling molecules into lipid rafts, leading to the formation of the death-inducing signaling complex (DISC) and subsequent apoptosis. ashpublications.orgnih.gov This lipid raft-mediated mechanism appears to be independent of the Fas/CD95 ligand. ashpublications.orgnih.gov Studies have indicated that Fas/CD95 plays a major role in this compound-mediated apoptosis in MM. nih.gov In vivo experiments with animal models have also shown this compound to be effective against multiple myeloma. mdpi.comresearchgate.netcsic.es
Preclinical data support the potent antitumor activity of this compound against mantle cell lymphoma (MCL). researchgate.netaacrjournals.orgaacrjournals.orgnih.gov Similar to CLL, this compound has been identified as the most potent alkyl-lysophospholipid analog in inducing cell death in MCL cells, including patient-derived primary cells, while sparing normal lymphocytes. aacrjournals.orgaacrjournals.orgnih.gov The mechanism involves the coclustering of the Fas/CD95 death receptor and lipid rafts in MCL cells. aacrjournals.orgaacrjournals.orgnih.gov Disruption of lipid rafts has been shown to inhibit this compound uptake, Fas/CD95 clustering, and drug-induced apoptosis in MCL cells, suggesting a critical role for rafts in its action. aacrjournals.orgaacrjournals.org In vivo studies using MCL xenograft mouse models have demonstrated that oral administration of this compound results in potent anticancer activity and preferential accumulation of the drug in the tumor, leading to significant tumor regression. aacrjournals.orgaacrjournals.orgcsic.esnih.govnih.gov
Interactive Table 2: this compound Accumulation in MCL Xenograft Mouse Model
| Tissue/Organ | Relative this compound Accumulation |
| Tumor | Considerably Higher |
| Other Organs Analyzed | Lower |
Based on in vivo biodistribution studies in a MCL-bearing mouse model. aacrjournals.orgnih.gov
Multiple Myeloma
Efficacy in Solid Tumor Models
This compound has shown preclinical efficacy in several solid tumor types, exhibiting antitumor activity both in vitro and in vivo animal models. This activity is often linked to its ability to induce apoptosis and modulate key signaling pathways.
Prostate Cancer
Preclinical studies have investigated the efficacy of this compound in prostate cancer models. This compound has been found to induce apoptosis in different human prostate cancer cell lines, including LNCaP, PC3, and DU145, which vary in androgen dependency and tumor suppressor status (PTEN and p53). nih.gov It accumulated in the ER of these cells, triggering ER stress and cell death. nih.gov
Inhibition of autophagy has been shown to enhance the pro-apoptotic activity of this compound in LNCaP and PC3 cells, where autophagy acted as a survival mechanism. nih.gov this compound also caused a dose-dependent decrease in AKT activity and inhibited the expression of androgen receptor (AR) in LNCaP and VCaP prostate cancer cells. nih.govaacrjournals.orgbiocrick.com This was associated with increased expression of activating transcription factor 3 (ATF3), a stress response gene that negatively regulates AR transactivation. nih.govaacrjournals.orgbiocrick.com ATF3 was found to bind to AR after combined treatment with this compound and androgen deprivation (AD), repressing AR transcriptional activation. nih.govaacrjournals.orgbiocrick.com Knockdown of ATF3 reversed the inhibition of PSA promoter activity, suggesting the growth inhibition effect was ATF3 dependent. nih.govaacrjournals.orgbiocrick.com
In vivo experiments using an orthotopic LNCaP model demonstrated that the combination of this compound and AD resulted in a significant decrease in tumor volume and PSA levels compared to individual treatments. nih.govaacrjournals.orgbiocrick.com Daily oral administration of this compound in murine prostate restricted AKT kinase transgenic mice and in a DU145 xenograft mouse model led to significant tumor regression and apoptosis in tumor cells. nih.gov
Breast Cancer
This compound has shown preclinical activity in breast cancer models. In vitro studies using MCF7 breast cancer cells demonstrated that this compound inhibited cell proliferation and decreased cell viability in a dose-dependent manner. nih.govunav.edu this compound and this compound-loaded lipid nanoparticles (ET-LN) induced cell cycle arrest at the G1 phase and promoted apoptosis in a time-dependent manner, with the apoptotic effect being notably improved with ET-LN treatment. nih.govunav.edu Encapsulating this compound in lipid nanoparticles enhanced its efficacy in treating MCF7 cells. unav.edu
This compound nanoemulsions (ET-NEs) also showed higher toxicity compared to free this compound in triple negative breast cancer MDA-MB-231 cells in vitro. researchgate.net In a zebrafish xenograft model bearing MDA-MB-231 tumors, ET-NEs significantly decreased the proliferation of tumor cells, leading to tumor regression. researchgate.net In vivo activity against human solid tumors in mice has also been shown for breast cancer. wikipedia.org
Glioblastoma/Glioma
Preclinical investigations have explored this compound's efficacy in glioblastoma and glioma models. In vitro studies revealed that this compound-loaded lipid nanoparticles (LN) induced an antiproliferative effect in the C6 glioma cell line. csic.esnih.gov
In vivo oral administration of this compound-loaded LN in NMRI nude mice bearing a C6 glioma xenograft tumor resulted in a highly significant reduction in tumor growth fourteen days after the start of treatment. csic.esnih.gov This high accumulation of this compound in the brain when administered with certain LN was attributed to the inhibition of P-glycoprotein. csic.esnih.gov
This compound has also been found to promote rapid cell death, including apparently necrotic features like cell swelling and plasma membrane disruption, in U118 human glioblastoma cells at a concentration of 10 µM. researchgate.net In apoptosis-resistant glioblastoma cells, this compound was found to cause rapid necroptosis, and inhibition of RIPK1 with necrostatin-1 (B1678002) could eliminate this necroptosis and increase cancer cell viability. researchgate.net
Osteosarcoma
This compound has demonstrated preclinical efficacy in osteosarcoma models. This compound showed higher efficacy against metastatic osteosarcoma cells compared to primary cell lines. researchgate.net This efficacy was improved when this compound was administered in lipid nanoparticles (LN). researchgate.net
In vitro studies showed that this compound and this compound-loaded LN (ET-LN) decreased the growth of osteosarcoma cells in a time- and dose-dependent manner. nih.gov In vivo studies revealed that this compound and ET-LN slowed down primary tumor growth in two osteosarcoma models. nih.gov Importantly, ET-LN successfully prevented the metastatic spread of osteosarcoma cells to the lungs in vivo. nih.gov
Combinations of this compound with other agents have also been investigated. A combination of doxorubicin (B1662922) and this compound in lipid-polymer hybrid nanoparticles showed synergistic anticancer effects against drug-resistant osteosarcoma cells in vitro, well-correlated with increased caspase-3/7 activity. nih.govdovepress.comnih.gov In vivo studies using an MG63 cancer cell-based xenograft model showed that while free doxorubicin and this compound had limited effects, the combination cocktail showed obvious tumor regression, and folate receptor-targeted nanoparticles loaded with both drugs significantly delayed tumor progression. nih.govnih.gov
Another multidrug nanomedicine designed using this compound co-assembled with squalenoyl–gemcitabine considerably decreased primary tumor growth kinetics and reduced the number of lung metastases in an orthotopic osteosarcoma tumor model using P1.15 OS cells injected intratibially in athymic nude mice. mdpi.com
Pancreatic Cancer
This compound has shown potent in vitro and in vivo antitumor activity against various human pancreatic cancer cell lines, including BxPC-3, Capan-2, CFPAC-1, and HuP-T4. mdpi.com Compared to other alkylphospholipid analogs (APLs), this compound demonstrated superior ability to induce apoptosis in these cell lines. mdpi.com
This compound is selectively taken up by tumor cells and accumulates in the ER of pancreatic cancer cells, leading to persistent ER stress and apoptosis both in vitro and in vivo. mdpi.comnih.govnih.govnih.govcsic.esresearchgate.net This ER stress response involves the activation of caspase-4, BAP31, and JNK, as well as upregulation of CHOP/GADD153 and phosphorylation of eIF2α. nih.gov
Oral administration of this compound (30 mg/kg) drastically reduced the size of pancreatic tumors generated by inoculation of Capan-2 or HuP-T4 human pancreatic tumor cells in SCID mice. mdpi.comresearchgate.net Tumors from this compound-treated mice showed a dramatic increase in apoptotic markers like active caspase 3 and upregulation of CHOP/GADD153. mdpi.comresearchgate.net
This compound also inhibited spheroid formation and induced cell death in pancreatic cancer stem cells (CSCs) isolated from the PANC-1 cell line and from pancreatic cancer patients. nih.govresearchgate.netmdpi.com This effect was mediated by accumulation in the ER and induction of ER stress. nih.govmdpi.com Autophagy inhibition potentiated this compound-induced apoptosis in pancreatic CSCs. nih.govresearchgate.netmdpi.com
Ewing's Sarcoma
This compound has demonstrated in vitro and in vivo antitumor activity against Ewing's sarcoma (ES) cells. Among several APLs tested (this compound, perifosine, erucylphosphocholine, and miltefosine), this compound was the most potent in promoting apoptosis in ES cells. nih.govoncotarget.comoncotarget.comresearchgate.net
This compound accumulated in the ER of ES cells, triggering an ER stress response that led to caspase-dependent apoptosis. nih.govoncotarget.comoncotarget.com This apoptotic response involved mitochondrial-mediated processes, including cytochrome c release, caspase-9 activation, and generation of reactive oxygen species. nih.govoncotarget.com this compound-induced apoptosis was also dependent on sustained JNK activation. nih.govoncotarget.comoncotarget.com
Oral administration of this compound showed potent in vivo antitumor activity in an ES xenograft animal model. nih.govoncotarget.comoncotarget.com Histochemical staining of tumors from this compound-treated mice provided evidence of ER stress response and apoptosis. nih.govoncotarget.comoncotarget.com this compound showed a preferential action on ES tumor cells compared to non-transformed osteoblasts. nih.govoncotarget.comoncotarget.com
Here is a summary of preclinical efficacy findings in solid tumor models:
Cervical Carcinoma
Preclinical studies have investigated the effects of this compound on cervical carcinoma cells. Research indicates that this compound can induce apoptosis-like cell death in cervical carcinoma cell lines, such as HeLa cells. researchgate.net This suggests a potential mechanism of action involving the induction of programmed cell death in these cancer cells.
Antiparasitic Activities
This compound has demonstrated significant antiparasitic activities against a variety of protozoa and helminths in preclinical models. nih.govnih.govresearchgate.net
Leishmania spp. (Promastigotes and Amastigotes)
This compound has shown potent antileishmanial activity against both promastigote and amastigote forms of various Leishmania species. Studies have ranked this compound as the most potent alkylphospholipid analog compared to perifosine, miltefosine, and erucylphosphocholine in inducing apoptosis-like cell death in Leishmania promastigotes and inhibiting the proliferation of axenic amastigotes. nih.govresearchgate.netplos.orgnih.gov Effective concentrations of this compound are dependent on the Leishmania species and their developmental stage. nih.gov For instance, the IC₅₀ values for this compound against Leishmania spp. promastigotes were generally in the low micromolar range (approximately 2–9 µM) for species like L. donovani, L. panamensis, L. mexicana, L. major, and L. amazonensis. nih.govresearchgate.net L. braziliensis and L. infantum promastigotes were found to be more resistant. nih.govresearchgate.net Against Leishmania amastigotes, this compound and perifosine were the most potent, with IC₅₀ values ranging between approximately 3–12 µM for this compound. nih.govresearchgate.net this compound accumulates in and kills intracellular Leishmania parasites within macrophages. nih.govnih.govplos.org In vivo studies in mice and hamsters infected with L. major, L. panamensis, or L. braziliensis demonstrated oral this compound treatment had antileishmanial activity. nih.govnih.govplos.org this compound was also effective against SbV-resistant Leishmania parasites in vitro and in vivo and showed a lower propensity for resistance development compared to miltefosine. nih.govnih.gov
Table 1: In Vitro Antileishmanial Activity of this compound against Leishmania spp. (Selected Data)
| Leishmania Species | Stage | This compound IC₅₀ (µM) |
| L. donovani | Promastigote | ~2–9 |
| L. panamensis | Promastigote | ~2–9 |
| L. mexicana | Promastigote | ~2–9 |
| L. major | Promastigote | ~2–9 |
| L. amazonensis | Promastigote | ~2–9 |
| L. braziliensis | Promastigote | Higher |
| L. infantum | Promastigote | Higher |
| Leishmania spp. | Amastigote | ~3–12 |
Schistosoma mansoni (Adult Worms and Schistosomula)
This compound has shown in vitro and in vivo antischistosomal activity against Schistosoma mansoni. nih.govnih.govresearchgate.net In vitro studies demonstrated that this compound was the most active alkylphospholipid analog against adult S. mansoni worms, being effective at 20 µM after 168 hours of incubation, whereas miltefosine was inactive at 80 µM. nih.govresearchgate.net Perifosine and erucylphosphocholine showed decreased viability at higher concentrations (40 µM and 80 µM, respectively). nih.govresearchgate.net this compound accumulated mainly in the worm tegument, leading to alterations, membrane permeabilization, motility impairment, blockade of male-female pairing, and induction of apoptosis-like processes. nih.govnih.govresearchgate.net this compound also kills S. mansoni schistosomula. plos.org In vitro treatment with 20 µM this compound for 24 hours resulted in approximately 91% schistosomula death, characterized by loss of membrane permeability and morphological changes. plos.org Oral administration of this compound in S. mansoni-infected mice showed in vivo schistosomicidal activity and significantly decreased the egg burden in the liver. nih.govnih.govresearchgate.net A prophylactic treatment combining praziquantel (B144689) and this compound in a mouse model led to killing of parasites at early and late development stages and a reduction in worm count. plos.org
Strongyloides venezuelensis (Larvae and Adult Females)
This compound has demonstrated activity against Strongyloides venezuelensis. nih.govcsic.es In vitro studies evaluating the activity of this compound, miltefosine, and perifosine against S. venezuelensis showed that this compound displayed the highest activity. nih.gov The LD₅₀ for this compound against S. venezuelensis larvae was reported as 49.6 ± 5.4 µM, with a selectivity index of 1.1 compared to miltefosine or perifosine. nih.gov Third-stage larvae treated with this compound in culture were unable to develop an infection in mice. nih.gov Treatment of infected mice with this compound resulted in a 47% reduction in parasitic female worms located in the gut. nih.gov DNA fragmentation, indicative of apoptosis-like cell death, was observed in larvae treated with this compound. nih.gov
Trypanosoma cruzi
This compound has shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. oup.comresearchgate.netoup.comfiocruz.br In vitro studies have shown this compound to have trypanocidal activity against the multiplicative epimastigote and amastigote forms of T. cruzi. researchgate.net IC₅₀ values of 1.99 ± 0.17 µM for epimastigotes and 1.20 ± 0.16 µM for amastigotes have been reported. researchgate.net this compound also showed activity against trypomastigotes with an EC₅₀ value of 15.57 ± 0.34 µM. researchgate.net this compound induces morphological alterations in T. cruzi, including the formation of blebs at the plasma membrane and alterations in reservosomes and mitochondria, suggesting interference with parasite lipid metabolism. researchgate.netoup.com In studies against established T. cruzi infections in BALB/c mice, this compound, along with ilmofosine (B1221571) and miltefosine, showed suppressive activity against the T. cruzi Y strain at a dose of 30 mg/kg x 5. oup.com However, mice treated at lower doses (15 mg/kg and below) died at similar times to untreated mice. oup.com While some mice treated with 30 mg/kg survived, parasites were still detected. oup.com
Table 2: In Vitro Activity of this compound against Trypanosoma cruzi
| T. cruzi Stage | Measure | Value |
| Epimastigote | IC₅₀ | 1.99 ± 0.17 µM |
| Amastigote | IC₅₀ | 1.20 ± 0.16 µM |
| Trypomastigote | EC₅₀ | 15.57 ± 0.34 µM |
Immunomodulatory Properties
This compound exhibits diverse immunomodulatory properties, influencing key aspects of both innate and adaptive immune responses. These effects include modulating T cell activity, influencing interferon responses, altering antigen presentation machinery, and exerting anti-inflammatory actions. researchgate.netresearchgate.netmdpi.comnih.gov
Inhibition of T Cell Proliferation
Preclinical studies have consistently shown that this compound inhibits T cell proliferation. researchgate.netresearchgate.netmdpi.comnih.gov This effect is particularly noted in activated T lymphocytes. researchgate.netresearchgate.net For instance, studies using human T cells have demonstrated that even low doses of this compound can lead to a decrease in homeostatic proliferation. ebi.ac.ukresearchgate.net This inhibition is considered a novel and significant finding in the context of developing this compound for potential use in T cell-mediated autoimmune diseases. ebi.ac.ukresearchgate.net
Research using human peripheral blood mononuclear cells (PBMCs) has provided detailed findings on this compound's impact on T cell viability and proliferation. Incubation with this compound resulted in a decrease in the frequency of viable CD4+ T cells (annexin V- PI-) accompanied by an increase in apoptotic/dead cells (annexin V+ PI+). researchgate.net A concentration of 10 µg/ml this compound significantly reduced the frequency of viable CD4+ T cells, while a higher concentration (33.3 µg/ml) showed a more pronounced effect on both CD4+ and CD8+ T cells. researchgate.net
| This compound Concentration | CD4+ T cells (Annexin V- PI-) | CD4+ T cells (Annexin V+ PI+) | CD8+ T cells (Annexin V- PI-) | CD8+ T cells (Annexin V+ PI+) |
| Absence of this compound | High | Low | High | Low |
| 10 µg/ml | Decreased | Increased | Minimal change | Minimal change |
| 33.3 µg/ml | Markedly Decreased | Markedly Increased | Markedly Decreased | Increased |
Note: Data is representative and based on observations from flow cytometry analysis of PBMCs. researchgate.net
Furthermore, this compound interferes with the cellular capacity to proliferate upon stimulation with mitogens like phytohemagglutinin (PHA). researchgate.net
Induction of Type I Interferon Response
This compound has been reported to elicit a Type I interferon response. researchgate.netmdpi.comnih.gov Genome-wide transcriptional profiling studies have shown that this compound upregulates a series of genes associated with the Type I interferon pathway. ebi.ac.ukresearchgate.netuni-hamburg.de This induction of Type I interferon-associated genes is considered a novel and interesting mechanism of action for this compound in the context of immune modulation. ebi.ac.ukresearchgate.net This finding excludes the possibility that the induction of Type I interferon-associated genes is solely due to feedback cross-talk by Type II interferon, emphasizing the direct role of this compound. uni-hamburg.de
Modulation of MHC Class II Expression and Presentation
Preclinical investigations indicate that this compound reduces the expression of MHC class II molecules. researchgate.netresearchgate.netmdpi.comnih.gov Studies, including those using genome-wide transcriptional profiling, have shown that this compound decreases the expression of molecules involved in both MHC class II expression and associated processing and presentation. ebi.ac.ukresearchgate.net This downmodulation of MHC class II surface expression has been observed in B cell subsets. uni-hamburg.de In the context of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), where aberrant MHC class II expression and antigen presentation play a role, this effect of this compound is considered significant for its potential therapeutic application. researchgate.netuni-hamburg.de
Anti-inflammatory Actions (e.g., in granulomatous inflammation)
This compound displays potent anti-inflammatory actions in preclinical models. researchgate.netresearchgate.netmdpi.comnih.gov Its anti-inflammatory effects have been demonstrated in various contexts, including models of granulomatous inflammation. researchgate.netnih.govacs.org
One mechanism contributing to its anti-inflammatory activity is the inhibition of neutrophil-endothelium interaction through L-selectin shedding in human neutrophils, which can prevent neutrophil extravasation to inflamed tissues. researchgate.netresearchgate.netresearchgate.net
In animal models, oral administration of this compound has been shown to diminish inflammation. researchgate.net For example, in the bentonite (B74815) mouse-paw edema model, this compound exhibited a higher anti-inflammatory effect compared to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net
Furthermore, in a rat model of experimental colitis, oral administration of this compound ameliorated the clinical and histopathologic severity of the inflammatory condition, leading to a significant decrease in mucosal damage and neutrophil infiltration. researchgate.net Colon sections from this compound-treated rats showed a remarkable reduction in ulcer formation, edema, and inflammatory cell infiltration. researchgate.net
This compound has also shown promise in modulating inflammation in parasitic diseases. In studies on schistosomiasis, a disease characterized by granulomatous inflammation, this compound demonstrated anti-inflammatory activity. researchgate.netnih.govacs.org A combination treatment of praziquantel and this compound promoted a significant decrease in granuloma formation and the underlying cellular immune response, including changes in cytokine patterns, suggesting a potential strategy for prophylactic treatment of schistosomiasis. researchgate.net
This compound has also been shown to diminish macrophage pro-inflammatory responses. researchgate.netplos.org Studies using mouse macrophages demonstrated that this compound enhanced the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) induced by lipopolysaccharide. researchgate.net
| Model/Condition | Observed Effect | Key Mechanism(s) Involved | Source |
| Human Neutrophils | Inhibition of neutrophil-endothelium interaction, prevention of extravasation | L-selectin shedding | researchgate.netresearchgate.netresearchgate.net |
| Bentonite Mouse-Paw Edema Model | Diminished inflammation (higher effect than indomethacin) | Not explicitly detailed in snippets for this model | researchgate.net |
| Rat Experimental Colitis Model | Amelioration of severity, decreased mucosal damage and neutrophil infiltration | Reduction in ulcer formation, edema, inflammatory cell infiltration | researchgate.net |
| Schistosomiasis (Granulomatous Inflammation) | Significant decrease in granuloma formation and cellular immune response | Modulation of cytokine patterns | researchgate.netnih.govacs.org |
| Mouse Macrophages | Diminished pro-inflammatory responses | Enhanced IL-10 expression | researchgate.netplos.org |
Structure Activity Relationship Sar and Analog Development
Elucidation of Key Structural Determinants for Biological Activity
Structure-activity relationship studies on ether phospholipids (B1166683) and alkyl phosphocholine (B91661) analogues have provided insights into the key structural features influencing their biological activity. Research indicates that the glycerol (B35011) backbone, present in edelfosine (B1662340), is not strictly essential for tumor avidity; the hydrophobic portion can be simplified to a long-chain alcohol mdpi.com. A critical determinant appears to be the alkyl chain length, with chains containing more than 11 methylene (B1212753) groups generally being important for activity mdpi.com.
The presence of a methoxy (B1213986) group at the sn-2 position of the glycerol backbone in this compound is highly dependent on its antileishmanial activity. A structurally related compound, ET-18-OH (1-O-octadecyl-rac-glycero-3-phosphocholine), which has a hydroxyl group instead of the methoxy group at the C2 position, was found to be unable to kill Leishmania protozoa, similar to findings in cancer cells plos.org. This highlights the significance of the methoxy group for biological activity.
Development and Characterization of this compound Analogues
The insights gained from SAR studies have led to the synthesis and characterization of numerous this compound analogues, aiming to modulate their pharmacological properties, including efficacy, selectivity, and metabolic stability. These analogues often feature modifications to the alkyl chain, the glycerol backbone, or the phosphocholine head group.
Miltefosine (B1683995)
Miltefosine (hexadecylphosphocholine, HePC) is a well-known alkylphospholipid analogue structurally related to this compound wikipedia.orgnih.gov. It lacks the glycerol backbone found in this compound, consisting of an alkyl chain esterified to a phosphobase nih.gov. Initially investigated as an anticancer agent, miltefosine is now primarily used to treat leishmaniasis and free-living amoeba infections nih.govnih.govwikipedia.org. Studies comparing the activity of alkylphospholipid analogues have shown varying effectiveness, with this compound often demonstrating higher potency against certain cancer cell types and Leishmania species compared to miltefosine plos.orgresearchgate.netresearchgate.net. The activity of alkylphosphocholines against Leishmania donovani promastigotes has been shown to be dependent on the alkyl carbon chain length, with a 12-alkyl carbon analogue being more effective than miltefosine (C16) in some studies mdpi.com.
Perifosine (B1684339)
Perifosine (also known as KRX-0401) is another alkyl-phospholipid structurally related to miltefosine and this compound wikipedia.orgspandidos-publications.com. It features a piperidine (B6355638) scaffold replacing the choline (B1196258) moiety of miltefosine, which was explored to potentially improve metabolic stability and gastrointestinal tolerance spandidos-publications.com. Perifosine has been investigated for various cancer indications and is known to interrupt the PI3K/AKT/mTOR pathway by inhibiting AKT wikipedia.orgspandidos-publications.com. While showing promise in early studies, perifosine did not succeed in late-stage clinical trials for certain cancers wikipedia.orgnih.gov. Like other alkylphospholipids, perifosine has been shown to induce selective apoptosis in some cancer cells by recruiting death receptors into lipid rafts wikipedia.orgfrontiersin.org.
Erucylphosphocholine (B233180)
Erucylphosphocholine (ErPC) is an alkylphospholipid analogue that has also been characterized for its antitumor activities nih.gov. It is structurally related to other alkylphospholipids like this compound, miltefosine, and perifosine science.govnih.gov. Studies comparing the effectiveness of different alkylphospholipids have included erucylphosphocholine in their evaluations plos.orgresearchgate.nettandfonline.com.
Enantiomers (e.g., S-CP201 and R-CP201)
The stereochemistry of this compound and its analogues can influence their biological activity. For instance, in studies involving sphingolipid analogues, the enantiomeric configuration has been shown to impact potency. While the specific enantiomers S-CP201 and R-CP201 are not extensively detailed in the provided search results in direct relation to this compound's SAR, research on related lipid analogues highlights that different enantiomers can exhibit varying levels of activity and selectivity researchgate.net. For example, an enantiomer with an opposite stereochemical configuration to natural sphingolipids showed higher potency against Leishmania promastigotes compared to its corresponding enantiomer researchgate.net.
Fluorescent Analogues for Mechanistic Studies
To gain a deeper understanding of this compound's mechanism of action, particularly its interaction with cellular membranes and organelles, fluorescent analogues have been synthesized. The first fluorescent this compound analogue, designed with minimal structural modification to preserve biological activity, was reported to have apoptotic activity comparable to the parent drug mdpi.comacs.orgnih.gov. This analogue selectively labels human cancer cells and accumulates in specific plasma membrane domains acs.orgnih.gov. The development of fluorescent analogues has been instrumental in visualizing the localization of this compound within cells, including its targeting of mitochondria, which is a key aspect of its mechanism of action mdpi.comnih.gov. These tools have helped to show that this compound can induce the redistribution of lipid rafts to mitochondria and that its interaction with mitochondria contributes to mitochondrial dysfunction and apoptosis mdpi.comnih.gov.
Mechanisms of Drug Resistance and Combination Strategies
Cellular Mechanisms of Resistance
Resistance to edelfosine (B1662340) can arise through several cellular adaptations, including alterations in drug transport, apoptosis pathways, and survival responses like autophagy.
Role of Membrane Recycling and Efflux Pumps (e.g., P-glycoprotein)
One significant mechanism of resistance involves the active efflux of this compound from cancer cells, often mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), also known as ABCB1 nih.govasm.org. P-gp is an energy-dependent pump that can transport a wide range of structurally diverse hydrophobic drugs out of the cell, thereby reducing their intracellular concentration and preventing their cytotoxic activity nih.gov. Studies have shown that cell lines overexpressing P-gp can exhibit cross-resistance to ALPs like this compound asm.org. For instance, a multidrug-resistant Leishmania tropica line overexpressing a P-glycoprotein-like transporter displayed significant cross-resistance to this compound, with a resistance index of 7.1-fold asm.orgnih.gov. Reduced expression of this transporter correlated with a decrease in ALP resistance nih.gov. Furthermore, this compound has been shown to interact with P-gp, potentially influencing its function nih.gov. Research using this compound-loaded lipid nanoparticles has indicated that these nanoparticles can help overcome P-gp-mediated resistance in glioma cells, possibly by increasing drug uptake through endocytosis and by the inhibitory effect of nanoparticle components like Tween® 80 on P-gp function, leading to increased intracellular drug concentrations csic.es.
Apoptosis Pathway Alterations (e.g., Bcl-2/Bcl-xL overexpression, Fas/CD95 deficiency)
This compound is known to induce apoptosis through multiple pathways, including the extrinsic pathway involving the Fas/CD95 death receptor and intrinsic pathways involving mitochondria and the endoplasmic reticulum nih.govdovepress.com. Alterations in these apoptotic pathways can confer resistance to this compound. Overexpression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL can inhibit the mitochondrial apoptotic pathway, thereby protecting cancer cells from this compound-induced cell death. Conversely, deficiencies or alterations in the Fas/CD95 signaling pathway, which is crucial for initiating the extrinsic apoptotic cascade upon ligand binding, can also lead to resistance genecards.org. This compound's interaction with membrane lipid rafts is believed to be involved in recruiting the proapoptotic Fas/CD95 death receptor into these rafts, contributing to AKT inactivation and subsequent apoptosis nih.gov. Therefore, any disruption in Fas/CD95 expression or function can potentially impair this compound's ability to trigger programmed cell death.
Autophagic Survival Response
Autophagy is a cellular process that can play a dual role in cancer, sometimes promoting cell death and at other times acting as a survival mechanism, particularly under stress conditions like chemotherapy amegroups.org. In the context of this compound treatment, autophagy can be triggered as a protective response in cancer cells, allowing them to survive the drug's cytotoxic effects researchgate.netmdpi.com. Studies have shown that this compound treatment can elicit a potent autophagic response in pancreatic cancer stem cells mdpi.com. This autophagic activity appears to be a survival signal, and inhibiting autophagy can potentiate this compound-induced apoptosis in these cells researchgate.netmdpi.com. This suggests that blocking the autophagic survival response could be a strategy to overcome resistance to this compound.
Rational Combination Therapy Approaches
Combining this compound with other therapeutic agents represents a promising strategy to enhance its efficacy, overcome resistance, and potentially reduce the required dose of each drug, thereby minimizing toxicity.
Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Gemcitabine, Paclitaxel)
Combining this compound with conventional chemotherapeutic agents has shown synergistic effects in various cancer models aacrjournals.orgnih.govdovepress.com. For instance, studies have demonstrated that this compound can exhibit synergistic therapeutic effects when combined with doxorubicin in osteosarcoma cells nih.govdovepress.comresearchgate.net. This combination has been explored using lipid-polymer hybrid nanoparticles loaded with both doxorubicin and this compound, showing enhanced anticancer efficacy and induction of apoptosis in drug-resistant osteosarcoma cells nih.govdovepress.com. The combination of anticancer drugs acting through multiple pathways can more effectively kill cancer cells compared to single-agent therapy, which often leads to resistance nih.gov. Synergy has also been observed with other conventional agents such as cisplatin, vinblastine, and mitomycin C in vitro aacrjournals.org. While specific detailed research findings on combinations with Gemcitabine and Paclitaxel in the context of this compound were not prominently found in the provided search results, the general principle of synergistic effects with conventional chemotherapy agents suggests potential for such combinations, warranting further research.
Combination with Hormonal Therapies (e.g., Androgen Deprivation)
This compound has been investigated in combination with hormonal therapies, particularly androgen deprivation therapy (ADT) for prostate cancer nih.govnih.govmiami.edu. ADT is a common treatment for advanced prostate cancer, aiming to reduce androgen levels or block androgen receptor (AR) signaling cancer.org. Studies have shown that combining this compound with ADT can significantly decrease prostate cancer cell proliferation and increase apoptosis compared to single-agent treatment or ADT alone nih.govnih.gov. This compound treatment has been found to inhibit the expression of the androgen receptor and increase the expression of activating transcription factor 3 (ATF3), a negative regulator of AR transactivation nih.gov. ATF3 can bind to AR after combined treatment with this compound and ADT, repressing AR transcriptional activity nih.gov. In vivo experiments using prostate cancer models have confirmed the enhanced antitumor effects of the this compound and ADT combination, showing a significant decrease in tumor volume and PSA levels compared to this compound alone nih.gov. These findings suggest that combining this compound with androgen deprivation is a promising strategy for treating prostate cancer patients nih.gov.
Co-administration with Antiparasitic Drugs (e.g., Praziquantel (B144689), Ketoconazole)
This compound has shown promise in treating parasitic diseases, including leishmaniasis and schistosomiasis ebi.ac.uksigmaaldrich.complos.orgyeastgenome.org. Given the challenges associated with current antiparasitic treatments, such as the potential for drug resistance and limitations in targeting different life stages of parasites, the investigation of combination therapies is an important area of research plos.org.
Research has explored the co-administration of this compound with established antiparasitic drugs like Praziquantel, particularly in the context of schistosomiasis nih.govmdpi.comresearchgate.netresearchgate.net. Praziquantel is a widely used drug for treating schistosomiasis, but it primarily targets adult worms and has limited efficacy against immature stages plos.orgnih.govresearchgate.net.
Studies in mouse models of schistosomiasis have investigated the effects of combining Praziquantel and this compound. This combination treatment, administered around the time of infection, has demonstrated several significant effects:
Killing of Schistosoma parasites at both early and late developmental stages. nih.govresearchgate.net
Reduction in hepatomegaly (enlargement of the liver). nih.govresearchgate.net
Decrease in the size of granulomas, which are inflammatory cell clusters that form around parasite eggs and contribute to organ damage. nih.govresearchgate.net
Modulation of the immune response, including down-regulation of pro-inflammatory (Th1, Th2, and Th17) responses at later stages of infection, which helps inhibit granuloma formation. nih.govresearchgate.net
Up-regulation of the anti-inflammatory cytokine IL-10 at early infection stages, followed by down-regulation at later stages, potentially favoring resistance to re-infection. nih.govresearchgate.net
Reduction in the number of blood granulocytes in the later phases of infection compared to untreated infected animals. nih.govresearchgate.net
These findings suggest that the combined use of Praziquantel and this compound could be a promising strategy for the prophylactic treatment of schistosomiasis, leading to a substantial reduction in granuloma formation and the associated cellular immune response nih.govresearchgate.net. The ability of this compound to kill schistosomula (immature worms) complements Praziquantel's activity against adult worms nih.govresearchgate.net.
While the search results mention Ketoconazole (B1673606) as an antifungal agent and its interactions with other drugs fishersci.canih.govguidetomalariapharmacology.orguni.lueuropa.eunih.govnih.gov, there is limited direct information in the provided snippets specifically detailing the co-administration of this compound and Ketoconazole for antiparasitic purposes or other indications. One search result mentions the investigation of this compound, ilmofosine (B1221571), and miltefosine (B1683995) with the ergosterol (B1671047) biosynthesis inhibitor ketoconazole against Trypanosoma cruzi, suggesting potential research in this area researchgate.net. However, detailed findings on the outcomes of such co-administration are not extensively provided in the search results.
Sensitization to Radiotherapy
Alkyl-lysophospholipid analogs (APLs), including this compound, have been recognized for their ability to enhance the cytotoxic effects of radiation in preclinical models, positioning them as potential radiosensitizers in cancer therapy ebi.ac.ukresearchgate.netnih.govcsic.esnih.govrdp-pharma.comaacrjournals.org. Radiotherapy is a cornerstone of cancer treatment, but the resistance of some tumor cells to radiation remains a significant challenge nih.gov.
The mechanisms by which this compound sensitizes cells to radiotherapy are linked to its broader cellular effects, which include targeting cell membranes, inducing apoptosis, and modulating signal transduction pathways ebi.ac.ukresearchgate.netnih.govnih.gov. By influencing these fundamental cellular processes, this compound can make cancer cells more vulnerable to the damage inflicted by ionizing radiation.
Preclinical studies have demonstrated that this compound and other APLs strongly enhance the cytotoxic effects of radiation ebi.ac.uknih.govcsic.esnih.govrdp-pharma.comaacrjournals.org. This enhancement suggests a rationale for combining APLs with radiotherapy to potentially improve therapeutic outcomes ebi.ac.uknih.gov. The ability of this compound to induce selective apoptosis in tumor cells while largely sparing healthy cells is a favorable characteristic for a radiosensitizer ebi.ac.ukncats.iocsic.es.
The precise molecular mechanisms underlying this radiosensitization are an active area of research. This compound's interaction with lipid rafts and its effects on signaling pathways like MAPK/ERK and Akt/PKB, which are involved in cell survival, likely play a role in its ability to enhance radiation-induced cell death ebi.ac.uknih.gov. Furthermore, this compound has been shown to affect gene expression, including the upregulation of genes involved in inhibiting growth factor receptor signaling, which could contribute to radiosensitization aacrjournals.org.
Advanced Research Methodologies and Preclinical Models
In Vitro Experimental Systems
In vitro studies provide controlled environments to investigate the cellular and molecular effects of edelfosine (B1662340). These systems are crucial for understanding how the compound interacts with biological targets and triggers specific cellular responses.
Diverse Cancer Cell Lines and Primary Cultures
This compound has demonstrated activity in a wide range of cancer cell lines and primary cultures derived from patients. Studies have shown its ability to induce selective apoptosis in various hematological and solid tumor cells while largely sparing normal cells. ashpublications.orgmdpi.comaacrjournals.orgnih.gov
In multiple myeloma (MM) research, this compound induced selective apoptosis in both MM cell lines and primary cultures from patients. Normal mononuclear cells from the same patients were unaffected. ashpublications.org Similarly, human leukemic cells, such as T-lymphoid Jurkat and B-lymphoid JY cells, were found to be highly sensitive to the apoptotic action of this compound, while normal peripheral blood lymphocytes (PBLs) and purified normal B and T cells from healthy volunteers were not affected. ashpublications.org
In solid tumor research, this compound has been investigated in cell lines representing Ewing's sarcoma (ES), prostate cancer, pancreatic cancer, and glioma. ES cell lines showed sensitivity to this compound, with the compound accumulating in the endoplasmic reticulum (ER) and triggering an ER stress response leading to caspase-dependent apoptosis. oncotarget.com Prostate cancer cell lines (LNCaP, PC3, and DU145) also exhibited sensitivity, with this compound inducing apoptosis and accumulating in the ER. csic.es Studies on pancreatic cancer have shown that this compound inhibits spheroid formation and induces cell death in cancer stem cells (CSCs) isolated from cell lines (e.g., PANC-1) and primary cultures from patients. mdpi.com Non-tumorigenic pancreatic cell lines and normal human fibroblasts were largely spared. mdpi.com this compound-loaded lipid nanoparticles have also shown antiproliferative effects in the C6 glioma cell line. csic.esnih.gov
The differential sensitivity of cancer cells compared to normal cells is a key area of investigation. For instance, higher concentrations of this compound were required to induce apoptosis in non-transformed osteoblasts compared to CADO-ES1 ES cells, indicating a preferential action on tumor cells. oncotarget.com
Parasite Cultures (e.g., Leishmania promastigotes and amastigotes)
Beyond cancer, this compound has shown significant antiparasitic activity, particularly against Leishmania species, the causative agents of leishmaniasis. Studies using Leishmania promastigotes and amastigotes in culture have demonstrated this compound's efficacy. nih.govoup.com
This compound has been found to be effective in killing Leishmania in culture. nih.gov It is considered the most potent alkyl-lysophospholipid analog (ALP) in inducing apoptosis-like cell death in Leishmania promastigotes compared to other ALPs like miltefosine (B1683995) and perifosine (B1684339). nih.govresearchgate.net this compound also inhibits the proliferation of distinct Leishmania species amastigotes in axenic cultures. nih.govresearchgate.net The antileishmanial activity has been observed against species such as L. panamensis and L. infantum. plos.org
Research indicates that this compound accumulates in the kinetoplast-mitochondrion of Leishmania parasites, leading to the disruption of mitochondrial transmembrane potential and subsequent breakdown of parasite mitochondrial and nuclear DNA. plos.org
Biochemical and Molecular Assays (e.g., Flow Cytometry, Caspase Activity, Western Blot, Gene Expression Profiling, Co-immunoprecipitation)
A variety of biochemical and molecular techniques are employed to dissect the mechanisms underlying this compound's effects.
Flow Cytometry: This technique is widely used to assess various cellular parameters, including apoptosis induction and cell cycle distribution. This compound treatment leads to an increase in the sub-G1 cell population, indicative of DNA degradation and apoptosis, as measured by flow cytometry in various cancer cell lines, including Ewing's sarcoma, pancreatic cancer, and prostate cancer cells. mdpi.comoncotarget.comcsic.es Flow cytometry is also used to evaluate cell viability (e.g., using Annexin V staining) and changes in immune cell populations. nih.govaacrjournals.orguni-hamburg.de In Leishmania studies, flow cytometry is used to determine DNA fragmentation as a marker of apoptotic-like cell death in promastigotes. nih.govresearchgate.net
Caspase Activity: Activation of caspases is a hallmark of apoptosis. This compound has been shown to induce caspase activation in various cell types. For example, in multiple myeloma cells, this compound treatment led to the activation of caspase-3, as assessed by the cleavage of procaspase-3 and poly(ADP-ribose) polymerase (PARP). ashpublications.org In Ewing's sarcoma cells, caspase-9 activation was observed following this compound treatment. oncotarget.com Pancreatic cancer stem cells treated with this compound showed an increase in caspase-3 activity and PARP breakdown. mdpi.com Caspase-3/7 activity assays are commonly used to quantify the level of apoptosis induction. nih.govaacrjournals.org
Western Blot: This technique is used to detect changes in protein expression levels and post-translational modifications, such as protein cleavage (e.g., caspase activation, PARP cleavage). Western blot analysis has been used to confirm the cleavage of procaspase-3 and PARP in this compound-treated cells. ashpublications.org It also helps in examining the involvement of various signaling molecules and pathways, such as the cleavage of procaspase-9 and Bap31 in Ewing's sarcoma cells. oncotarget.comnih.gov Western blot can also confirm the knockdown of specific proteins, like ATF3, in gene silencing experiments. aacrjournals.org
Gene Expression Profiling: Microarray analysis and other gene expression profiling techniques are used to identify changes in the global transcriptional landscape induced by this compound. These studies can reveal affected pathways and potential novel mechanisms of action. Gene expression profiling studies in human CD4+ T cells treated with this compound confirmed known mechanisms like apoptosis induction and cell cycle arrest, while also revealing previously unknown activities such as the reduction of MHC class II molecule expression and the upregulation of type I interferon-associated genes. plos.orgnih.govnih.gov Gene expression analysis has also been used to compare the profiles of apoptosis-resistant and sensitive cell lines to identify differentially expressed genes. portlandpress.com
Co-immunoprecipitation: This technique is used to investigate protein-protein interactions. Co-immunoprecipitation assays have been crucial in demonstrating the formation of the death-inducing signaling complex (DISC) following this compound treatment. These assays have shown that DISC components, including Fas/CD95, FADD, and caspase-8, are recruited into lipid rafts upon this compound exposure. ashpublications.orgplos.orgnih.govaacrjournals.org This indicates that this compound promotes the assembly of these apoptotic signaling complexes within specific membrane microdomains. Co-immunoprecipitation has also been used to examine the interaction between ATF3 and the androgen receptor (AR) in prostate cancer cells treated with this compound. nih.gov
Real-time Cell Electronic Sensing
While not explicitly detailed in the provided search results for this compound, Real-time Cell Electronic Sensing (RTCA) is a label-free, impedance-based technology used to monitor cell behavior in real-time. This method can provide kinetic data on cell proliferation, viability, and morphology changes. In the context of this compound research, RTCA could be applied to continuously monitor the cytotoxic effects of the compound on cancer cells or parasites, providing more detailed temporal information compared to endpoint assays. Although not directly found in the search snippets, this is a standard in vitro methodology applicable to studying cytotoxic compounds.
Biophysical Membrane Studies
Given this compound's interaction with cell membranes and lipid rafts, biophysical studies are essential to understand how the compound affects membrane properties. Techniques such as fluorescence methods (steady-state and time-resolved fluorescence, FRET, FLIM), differential scanning calorimetry (DSC), X-ray diffraction, and Nuclear Magnetic Resonance (NMR) are employed. ebi.ac.ukacs.orgresearchgate.netacs.orgacs.orgnih.gov
Studies using model membranes containing lipids like POPC, sphingomyelin (B164518) (SM), and cholesterol have investigated the effects of this compound on membrane order, lateral organization, and fluidity. acs.orgresearchgate.netacs.orgacs.orgnih.gov While some studies suggest that this compound does not significantly affect the global biophysical properties of model and cellular membranes at pharmacologically relevant concentrations, a mild increase in membrane fluidity has been detected in model membranes, being more noticeable for this compound than miltefosine. acs.orgresearchgate.netacs.orgnih.gov this compound has been shown to associate with cholesterol and can alter the phase status in model raft structures. acs.org It can also increase the fluidity of raft model membranes and potentially destabilize synthetic membranes. researchgate.net The interaction of this compound with cholesterol and its ability to disorganize rafts by increasing membrane thickness and fluidity have been proposed to contribute to its mechanism of action, including inhibiting survival pathways and promoting death receptor recruitment. researchgate.net
Yeast Genetic Models
Yeast genetic models, particularly Saccharomyces cerevisiae, can be valuable tools for studying the mechanisms of action of drugs that target fundamental cellular processes. While not as extensively covered as cancer or parasite studies in the provided results, yeast models can be used to investigate specific pathways or cellular components affected by this compound.
One study using Saccharomyces cerevisiae demonstrated that genetic deletion of F1FO-ATP synthase led to resistance to this compound. plos.org This finding supports the role of mitochondrial F1FO-ATP synthase as a critical target for this compound's cytotoxic activity, a mechanism that appears conserved in both Leishmania parasites and tumor cells. plos.org Yeast models can thus be used to identify genes and pathways involved in sensitivity or resistance to this compound through genetic screens.
Below is a table summarizing some of the in vitro findings:
| In Vitro System | Cell/Organism Type | Key Findings Related to this compound | Relevant Assays Used |
| Diverse Cancer Cell Lines | Multiple Myeloma, Jurkat, JY, Ewing's Sarcoma, Prostate Cancer (LNCaP, PC3, DU145), Pancreatic Cancer (PANC-1), Glioma (C6) | Induces selective apoptosis; Accumulates in ER and triggers ER stress; Inhibits proliferation; More potent than other ALPs in some lines; Sensitivity varies between cell lines. ashpublications.orgmdpi.comaacrjournals.orgnih.govoncotarget.comcsic.escsic.es | Flow Cytometry (apoptosis, cell cycle), Caspase Activity Assays, Western Blot |
| Primary Cancer Cultures | Multiple Myeloma, Pancreatic Cancer | Induces apoptosis in patient-derived cells; Largely spares normal cells from the same patients. ashpublications.orgmdpi.comaacrjournals.orgnih.gov | Flow Cytometry (apoptosis, viability) |
| Parasite Cultures | Leishmania spp. (promastigotes, amastigotes) | Effective in killing parasites; Induces apoptosis-like cell death; More potent than miltefosine; Accumulates in kinetoplast-mitochondrion; Disrupts mitochondrial potential. nih.govoup.comresearchgate.netplos.org | Flow Cytometry (DNA fragmentation), Proliferation Assays |
| Biochemical and Molecular Assays | Various cell types | DISC formation in lipid rafts; Caspase activation (caspase-3, -8, -9); PARP cleavage; Modulation of gene expression (e.g., MHC class II, type I interferon genes); Protein-protein interactions. ashpublications.orgmdpi.comoncotarget.comnih.govaacrjournals.orgnih.govplos.orgnih.govnih.govportlandpress.complos.orgnih.govaacrjournals.org | Flow Cytometry, Caspase Activity Assays, Western Blot, Gene Expression Profiling, Co-immunoprecipitation |
| Biophysical Membrane Studies | Model membranes, Cellular membranes | Mild increase in membrane fluidity in model membranes; Interaction with cholesterol; Alteration of phase status in model rafts; Potential disorganization of rafts. ebi.ac.ukacs.orgresearchgate.netacs.orgacs.orgnih.gov | Fluorescence methods (FRET, FLIM), DSC, X-ray Diffraction, NMR |
| Yeast Genetic Models | Saccharomyces cerevisiae | Resistance to this compound upon genetic deletion of F1FO-ATP synthase. plos.org | Genetic screens, Viability assays |
In Vivo Preclinical Models
Animal models are crucial for assessing the therapeutic potential of this compound in complex biological systems before potential human studies.
Xenograft Mouse Models for Hematological and Solid Tumors
Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, have been widely used to evaluate the in vivo antitumor activity of this compound. Studies have shown potent activity against both hematological and solid tumors in these models.
In mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) xenograft models using CB17-SCID mice inoculated with Z-138 or EHEB cells, oral administration of this compound demonstrated significant in vivo anticancer activity, leading to substantial tumor regression. The drug was found to accumulate preferentially and dramatically in the tumor tissue. aacrjournals.org
For solid tumors, this compound has shown efficacy in xenograft models of pancreatic cancer. Oral administration resulted in a significant regression in tumor growth and an increase in the apoptotic index within tumor sections, as evidenced by TUNEL assay and caspase-3 activation. nih.govresearchgate.net The endoplasmic reticulum (ER) stress marker CHOP/GADD153 was also upregulated in tumors from this compound-treated mice, indicating an in vivo ER stress response. nih.govresearchgate.net
In Ewing's sarcoma (ES) xenograft models, oral administration of this compound exhibited potent antitumor activity. Histochemical analysis of tumors from treated mice showed evidence of ER stress response and apoptosis. oncotarget.com
Studies in osteosarcoma (OS) models have utilized xenografts to assess the efficacy of this compound, including formulations using novel delivery systems. nih.gov
This compound has also shown in vivo activity against human solid tumors in mice, including malignant gynecological tumor cells like ovarian cancer, and breast cancer. wikipedia.org Biodistribution studies in vivo have shown considerably higher accumulation of this compound in tumor cells compared to other analyzed organs. wikipedia.org
An interactive table summarizing findings from xenograft models is presented below:
| Tumor Type | Mouse Model | Key Findings | Source |
| Mantle Cell Lymphoma (MCL) | CB17-SCID xenograft | Potent in vivo anticancer activity, dramatic tumor regression, preferential tumor accumulation. | aacrjournals.org |
| Chronic Lymphocytic Leukemia (CLL) | CB17-SCID xenograft | Potent in vivo anticancer activity, dramatic tumor regression, preferential tumor accumulation. | aacrjournals.org |
| Pancreatic Cancer | Xenograft | Significant tumor regression, increased apoptosis, induction of ER stress. | nih.govresearchgate.net |
| Ewing's Sarcoma (ES) | Xenograft | Potent antitumor activity, induction of ER stress and apoptosis. | oncotarget.com |
| Osteosarcoma (OS) | Xenograft | Slowed primary tumor growth, prevented metastatic spread (with LN delivery). | nih.gov |
| Ovarian Cancer | Xenograft | In vivo activity demonstrated. | wikipedia.org |
| Breast Cancer | Xenograft | In vivo activity demonstrated. | wikipedia.org |
| Glioma | NMRI nude xenograft | Significant reduction in tumor growth (with LN delivery). | csic.esnih.gov |
Transgenic Animal Models for Specific Cancer Types (e.g., Prostate Cancer)
Transgenic animal models offer insights into the effects of a therapeutic agent within a genetically altered host environment that mimics specific aspects of human cancer development. For prostate cancer, studies have utilized transgenic mouse models.
In murine prostate restricted AKT kinase transgenic mice, which express active AKT specifically in the prostate, daily oral administration of this compound resulted in significant tumor regression and apoptosis in tumor cells. csic.esnih.gov This model is relevant as the PI3K-AKT pathway is often deregulated in prostate cancer. nih.gov The transgenic adenocarcinoma of the mouse prostate (TRAMP) model, generated using the simian virus 40 driven by the rat Probasin promoter, is another relevant model for studying prostate cancer progression. researchgate.netbioscientifica.com
Animal Models for Parasitic Infections (e.g., Schistosomiasis, Strongyloidiasis, Leishmaniasis)
This compound has demonstrated antiparasitic activity and has been investigated in animal models for various parasitic infections.
In Leishmania infections, this compound has shown efficacy in animal models infected with different Leishmania species, including L. major, L. panamensis, and L. braziliensis. nih.gov Oral treatment with this compound in mice and hamsters infected with these species demonstrated in vivo antileishmanial activity. nih.gov this compound was found to kill intracellular Leishmania amastigotes within macrophages in infected animal models. csic.es Compared to miltefosine, this compound was more potent in killing Leishmania species and less prone to lead to drug resistance development in preclinical models. nih.govresearchgate.net
Studies have also investigated the anti-schistosomal properties of this compound using an experimental mouse model of Schistosoma mansoni infection. researchgate.net In vitro studies showed this compound to be the most potent APL in killing S. mansoni adult worms. researchgate.net
While Strongyloidiasis is a significant parasitic infection, specific preclinical animal models utilizing this compound for Strongyloides stercoralis were not prominently found in the search results, although this compound has been mentioned in the context of antiparasitic activities including anti-Strongyloides venezuelensis researchgate.net. Information on animal models for Strongyloidiasis often focuses on treatments like ivermectin. who.int
An interactive table summarizing findings from parasitic infection models is presented below:
| Parasite Species | Animal Model | Key Findings | Source |
| Leishmania spp. | Mouse, Hamster | Effective in vivo antileishmanial activity, kills intracellular amastigotes, more potent than miltefosine. | nih.govcsic.es |
| Schistosoma mansoni | Mouse | Most potent APL in killing adult worms in vitro, investigated in experimental mouse model. | researchgate.net |
| Strongyloides venezuelensis | Not specified in search results | Mentioned as having antiparasitic activity. | researchgate.net |
Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis)
This compound has demonstrated anti-inflammatory and immunomodulatory properties, leading to its investigation in animal models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), a widely accepted animal model for multiple sclerosis (MS). plos.orgrdp-pharma.comuzh.chresearchgate.netnih.gov
Studies in EAE mouse models have shown that this compound can ameliorate the clinical course of the disease. plos.orguzh.chresearchgate.netnih.govuni-hamburg.de Investigations into the mechanisms in EAE mice revealed a significantly higher frequency of T cells showing signs of activated caspase-3 in lymphoid organs. uni-hamburg.de this compound treatment led to reduced frequencies of CD4+ T cells infiltrating the central nervous system (CNS). researchgate.netnih.govuni-hamburg.de While activated caspase-3 expression was observed, this compound did not induce global apoptosis in these models. researchgate.netnih.gov
This compound's immunomodulatory effects, including reducing MHC class II molecule expression and upregulating type I interferon-associated genes in T cells, are considered novel mechanisms potentially beneficial in autoimmune diseases like MS. plos.orguzh.ch
An interactive table summarizing findings from autoimmune disease models is presented below:
| Disease Model | Animal Model | Key Findings | Source |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Ameliorates clinical course, increases activated caspase-3 in lymphoid organs, reduces CD4+ T cell infiltration in CNS. | plos.orguzh.chresearchgate.netnih.govuni-hamburg.de |
Chick Chorioallantoic Membrane (CAM) Model for Invasion Studies
The chick embryo chorioallantoic membrane (CAM) assay is an alternative in vivo model that is cost-effective and highly vascularized, making it suitable for studying tumor angiogenesis and invasion. medsci.orgugent.benih.gov The CAM model is naturally immunodeficient, allowing for xenografts of mammalian cells. ugent.be
The CAM model has been utilized to study the invasion potential of various cancer cells, including glioma and ovarian cancer. medsci.orgnih.gov It allows for visualization and quantification of cancer cell delamination and invasion. While the search results highlight the utility of the CAM model for invasion studies and its use with various cancer types, specific detailed research findings on the direct application of this compound within the CAM model for invasion studies were not explicitly detailed in the provided snippets. However, the CAM model's suitability for assessing the effect of potential therapeutic molecules on tumor invasion and metastasis suggests its potential applicability for evaluating this compound's impact on these processes. nih.gov
Novel Drug Delivery Systems
The development of novel drug delivery systems for this compound aims to improve its pharmacological properties, such as bioavailability, targeting, and reduced toxicity. advancedsciencenews.comcore.ac.uk
Lipid nanoparticles (LN) have been explored as a delivery system for this compound. Encapsulating this compound in LN has been shown to improve its oral bioavailability and potentially decrease toxicity. nih.gov
Studies using this compound-loaded lipid nanoparticles have demonstrated efficacy in preclinical models. In osteosarcoma models, orally administered this compound encapsulated in lipid nanoparticles slowed primary tumor growth and successfully prevented the metastatic spread of cancer cells to the lungs. nih.gov
For brain tumors like glioma, this compound-loaded lipid nanoparticles have been investigated. Oral administration of this compound-loaded LN in a glioma xenograft mouse model induced a significant reduction in tumor growth. csic.esnih.gov These LN were shown to accumulate in brain tissue, partly attributed to the inhibition of P-glycoprotein by components like Tween® 80. csic.esnih.gov
Lipid nanosystems containing this compound have also shown the capacity to overcome drug resistance in certain leukemia cell lines in vitro. nih.gov
Novel drug-based self nanoassemblies composed of this compound and other agents have also been developed, demonstrating high encapsulation efficiency for hydrophobic compounds. researchgate.net
An interactive table summarizing findings on novel drug delivery systems for this compound is presented below:
| Delivery System | Application Area(s) | Key Findings | Source |
| Lipid Nanoparticles (LN) | Osteosarcoma | Improved oral bioavailability, slowed primary tumor growth, prevented lung metastasis. | nih.govnih.gov |
| Lipid Nanoparticles (LN) | Glioma | Accumulation in brain tissue, significant reduction in tumor growth in xenograft model. | csic.esnih.gov |
| Lipid Nanoparticles (LN) | Leukemia (in vitro) | Overcame drug resistance in certain cell lines. | nih.gov |
| Self Nanoassemblies | Breast Cancer (in vitro) | High encapsulation efficiency for this compound and other hydrophobic agents. | researchgate.net |
Lipid Nanoparticles for Enhanced Delivery and Efficacy
This compound, as a prototype of alkylphospholipid analogues (ALPs), has demonstrated promising antitumor potential in various preclinical studies. However, its clinical application has faced challenges, including gastrointestinal and hemolytic toxicity, as well as low oral bioavailability nih.govunav.edu. To overcome these limitations and enhance its therapeutic index, the encapsulation of this compound in lipid nanoparticles (LN) has been explored as a drug delivery strategy nih.govunav.educsic.es.
Research has shown that encapsulating this compound in LN can significantly improve its efficacy in preclinical models nih.govunav.edu. For instance, in studies involving breast cancer cells (MCF7), this compound-loaded lipid nanoparticles (ET-LN) were found to be more effective in inhibiting cell proliferation and decreasing cell viability compared to free this compound nih.govunav.edu. The cytotoxic effect of this compound was considerably enhanced when delivered via LN nih.govunav.edu. Furthermore, while both free this compound and ET-LN induced cell cycle arrest at the G1 phase and promoted apoptosis in a time-dependent manner, these anti-tumor effects were noticeably improved with ET-LN treatment nih.govunav.edu. These findings suggest that encapsulation in LN plays a crucial role in enhancing the drug's efficacy nih.govunav.edu.
Lipid nanoparticles offer several advantages as drug delivery systems for this compound. They are colloidal transporters composed of a biocompatible and biodegradable lipid matrix unav.edu. Their size and composition allow for passive targeting to tumor tissue through the enhanced permeability and retention (EPR) effect, which can lead to increased drug concentration in tumor cells and potentially lower systemic side effects unav.edu.
Studies in osteosarcoma models have also investigated the efficacy of delivering this compound in lipid nanoparticles. In vitro studies demonstrated that both free this compound and ET-LN decreased the growth of osteosarcoma cells in a time- and dose-dependent manner nih.gov. Importantly, in vivo studies revealed that ET-LN successfully prevented the metastatic spread of osteosarcoma cells from the primary tumor to the lungs, highlighting their potential in managing metastatic disease nih.gov. Lipid-polymer hybrid nanoparticles have also been developed to enhance the anticancer efficacy of this compound, sometimes in combination with other chemotherapeutic agents like doxorubicin (B1662922), in osteosarcoma models dovepress.comnih.gov. These targeted nanoparticles showed enhanced cellular internalization and subcellular distribution in cancer cells, leading to superior anticancer efficacy in inducing cell death dovepress.comnih.gov.
The use of lipid nanoparticles has also been explored for delivering this compound to brain tumors. Studies in a xenograft mouse model of glioma demonstrated that oral administration of this compound-loaded LN resulted in a highly significant reduction in tumor growth nih.govsci-hub.secsic.es. The accumulation of this compound in brain tissue after oral administration in certain lipid nanoparticles was observed, which was attributed in part to the inhibition of P-glycoprotein by components like Tween® 80 used in the formulation nih.govcsic.es.
Encapsulation in lipid nanoparticles has also shown promise in overcoming drug resistance in certain cancer cell lines. For example, this compound encapsulated in LN was found to overcome the resistance of the K562 leukemia cell line to the free drug core.ac.ukebi.ac.uk.
Different types of lipids and formulation methods have been investigated for the development of this compound-loaded lipid nanoparticles, influencing characteristics such as particle size, size distribution, surface charge, encapsulation efficiency, and drug release kinetics csic.escsic.es. Studies have characterized these nanoparticles to optimize their properties for effective drug delivery csic.escsic.es. For instance, formulations using lipids like Compritol® 888 ATO and stearic acid have been explored, and their influence on release profiles has been assessed csic.es.
Biodistribution studies using radiolabeled this compound-loaded lipid nanoparticles have been conducted in mice to compare different administration routes. These studies provide insights into how the formulation and administration route affect the distribution of this compound within the body researchgate.netnih.gov.
Here is a summary of some preclinical findings regarding this compound-loaded lipid nanoparticles:
| Cancer Type | Preclinical Model | Key Finding | Citation |
| Breast Cancer | MCF7 cells (in vitro) | Enhanced inhibition of cell proliferation and decreased cell viability. | nih.govunav.edu |
| Breast Cancer | MCF7 cells (in vitro) | Improved induction of cell cycle arrest and apoptosis. | nih.govunav.edu |
| Osteosarcoma | In vitro and in vivo models | Decreased growth of OS cells. | nih.gov |
| Osteosarcoma | In vivo models | Prevention of lung metastases. | nih.gov |
| Osteosarcoma | MG63 cells and xenograft model | Enhanced cellular internalization and superior anticancer efficacy (lipid-polymer hybrid NP). | dovepress.comnih.gov |
| Glioma | C6 glioma cell line (in vitro) | Induced antiproliferative effect. | nih.govcsic.es |
| Glioma | C6 glioma xenograft mouse model (in vivo) | Highly significant reduction in tumor growth after oral administration. | nih.govsci-hub.secsic.es |
| Leukemia | K562 cell line (in vitro) | Overcame resistance of the cell line to free this compound. | core.ac.ukebi.ac.uk |
Q & A
Q. Q1. What experimental models are most commonly used to study Edelfosine’s mechanisms of action, and how are they validated?
this compound is primarily studied in in vitro cancer cell lines (e.g., leukemia, lymphoma) and yeast models for lipid metabolism. Validation involves:
- Fluorescence-based assays (e.g., NBD-sphingolipid analogs) to track lipid trafficking disruptions .
- Dose-response curves to quantify this compound’s IC50 values, often paired with apoptosis markers (e.g., caspase-3 activation) .
- Control experiments using lipid-binding protein mutants to confirm specificity .
Q. Q2. What standardized protocols exist for assessing this compound’s cytotoxicity in cancer cell lines?
Key protocols include:
- MTT/PrestoBlue assays for viability measurements, with data normalized to untreated controls.
- Flow cytometry for cell cycle analysis (e.g., propidium iodide staining).
- Western blotting to monitor apoptotic pathways (e.g., PARP cleavage).
- Reproducibility checks : Triplicate experiments with statistical tests (e.g., ANOVA) to account for inter-assay variability .
Q. Q3. How is this compound’s solubility and stability optimized in experimental setups?
- Solubilization : Use of organic solvents (e.g., DMSO ≤0.1% v/v) to prevent cellular toxicity .
- Stability testing : HPLC or mass spectrometry to verify compound integrity over time under storage conditions (e.g., -80°C, lyophilized) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory data on this compound’s selectivity for lipid rafts vs. non-raft membranes?
Contradictions arise from:
- Model system differences (yeast vs. mammalian cells).
- Methodological variability : Fluorescence quenching techniques (e.g., NBD-Sph assays) may yield artifacts if lipid probe distribution is uneven .
- Resolution strategies :
- Comparative studies : Parallel experiments in yeast and mammalian systems under identical conditions.
- Advanced imaging : Super-resolution microscopy (e.g., STED) to visualize lipid raft localization .
Q. Q5. What statistical frameworks are recommended for analyzing this compound’s synergistic effects with other anticancer agents?
Q. Q. Q6. How can this compound’s pharmacokinetics be improved in in vivo models without compromising bioactivity?
- Lipid nanoparticle encapsulation to enhance bioavailability, validated via LC-MS plasma concentration tracking.
- Tissue-specific targeting : Conjugation with monoclonal antibodies (e.g., anti-CD20 for lymphoma) .
- Ethical considerations : Adhere to animal welfare guidelines (e.g., 3R principles) when testing toxicity .
Q. Q7. What multi-omics approaches are suitable for identifying off-target effects of this compound?
- Transcriptomics : RNA-seq to map gene expression changes (e.g., ER stress pathways).
- Lipidomics : LC-MS/MS to profile lipid species alterations.
- Proteomics : SILAC labeling to quantify protein turnover rates.
- Data integration : Use tools like MetaboAnalyst for cross-omics pathway enrichment analysis .
Methodological Best Practices
Q. Q8. How should researchers design experiments to ensure reproducibility in this compound studies?
- Pre-registration : Document hypotheses, sample sizes, and analysis plans before experimentation .
- Blinding/Randomization : Mitigate bias in in vivo dosing or in vitro treatment groups .
- Data transparency : Share raw datasets (e.g., via Zenodo) and detailed protocols (e.g., SOPs for lipid extraction) .
Q. Q9. What criteria should guide the selection of this compound concentrations for long-term exposure studies?
Q. Q10. How can conflicting results about this compound’s impact on autophagy be reconciled?
- Mechanistic dissection : Use autophagy inhibitors (e.g., chloroquine) to distinguish between pro-survival vs. pro-death autophagy.
- Context-dependent analysis : Consider cell type-specific autophagy flux (e.g., LC3-II/LC3-I ratios in immunoblots) .
- Peer consultation : Engage with lipid metabolism experts to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
